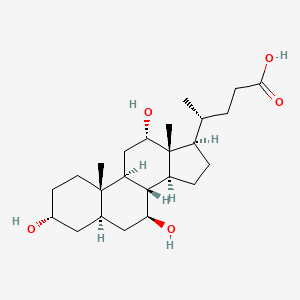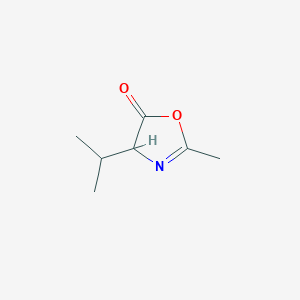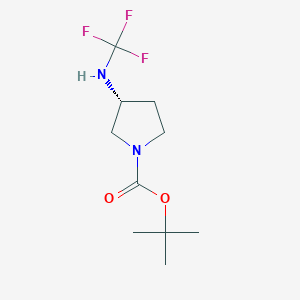![molecular formula C10H8F3N3 B13959339 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with primary amides in the presence of a palladium catalyst . The reaction is carried out in t-butanol, and the cyclization process is facilitated by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce partially or fully reduced derivatives .
Applications De Recherche Scientifique
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Uniqueness
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity .
Propriétés
Formule moléculaire |
C10H8F3N3 |
|---|---|
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
3-cyclopropyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-15-7-2-1-5-14-8(7)16(9)6-3-4-6/h1-2,5-6H,3-4H2 |
Clé InChI |
PDXIWNAPUIRUBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C=CC=N3)N=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)







![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)


